2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
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Description
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Studies
Research on compounds with similar complex structures often involves detailed structural and spectroscopic analysis. For instance, a study by Singh et al. (2017) synthesized a fluorescent compound containing a 1,2,3-triazole moiety and investigated its properties through spectroscopic (FT-IR and NMR), electronic, and photophysical studies using density functional theory calculations. This research highlights the importance of understanding the molecular structure, absorption-emission characteristics, and nonlinear optical properties for potential applications in materials science (Singh, Singh, & Khurana, 2017).
Synthetic Routes and Reactions
Synthesis of compounds with intricate structures like the one often involves multi-step reactions and unique synthetic pathways. Opsomer et al. (2020) reported a metal-free synthesis of functionalized 1-methyleneisoquinolines, providing a foundation for synthesizing similar complex molecules. This approach underscores the versatility of triazole-mediated reactions in constructing complex heterocyclic compounds (Opsomer, Van Hoof, D'Angelo, & Dehaen, 2020).
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-5-4-8-20(13-17)29-16-21-9-10-23(30-21)24-27-22(14-26)25(31-24)28-12-11-18-6-2-3-7-19(18)15-28/h2-10,13H,11-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFKPOUSAFDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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